molecular formula C10H9BrClFO B14053407 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14053407
M. Wt: 279.53 g/mol
InChI Key: ZOQHOGIQIJIPIH-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by the introduction of the fluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and concentration, are crucial to achieving consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-(fluoromethyl)phenyl)propan-1-one
  • 1-(3-Bromo-4-(fluoromethyl)phenyl)-2-propanone

Uniqueness

1-(3-Bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the specific arrangement of halogen atoms and the propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[3-bromo-4-(fluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrClFO/c1-6(14)10(12)7-2-3-8(5-13)9(11)4-7/h2-4,10H,5H2,1H3

InChI Key

ZOQHOGIQIJIPIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CF)Br)Cl

Origin of Product

United States

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